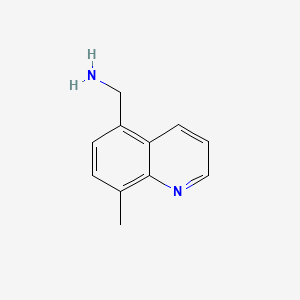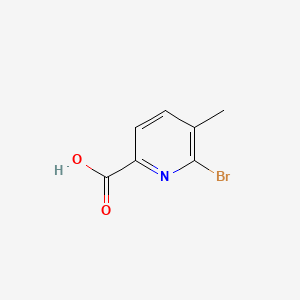
6-Bromo-5-methylpicolinic acid
説明
6-Bromo-5-methylpicolinic acid is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 g/mol . The IUPAC name for this compound is 5-bromo-6-methyl-2-pyridinecarboxylic acid . It is a solid substance .
Molecular Structure Analysis
The InChI code for 6-Bromo-5-methylpicolinic acid is 1S/C7H6BrNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) . The canonical SMILES structure is CC1=C(C=CC(=N1)C(=O)O)Br .Physical And Chemical Properties Analysis
6-Bromo-5-methylpicolinic acid is a solid substance . It has a molecular weight of 216.03 g/mol . The compound has a topological polar surface area of 50.2 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .科学的研究の応用
Efficient Synthesis and Molecular Interactions
Catalyzed Coupling Reactions : The use of copper/6-methylpicolinic acid catalyzed coupling reactions has been explored for the synthesis of pyrrolo[2,3-d]pyrimidines, highlighting the method's efficiency in introducing variable functional groups. This process is significant for synthesizing complex molecular structures, contributing to the development of new compounds with potential applications in medicinal chemistry and material science (Jiang et al., 2015).
Supramolecular Architectures : Research on copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid has revealed insights into their supramolecular architectures. These studies provide valuable information on the molecular and crystal structures, thermal stability, and magnetic properties of these complexes, which are crucial for understanding their potential applications in catalysis, magnetic materials, and pharmaceuticals (Kukovec et al., 2008).
Application in Coordination Chemistry and Material Science
Cobalt Complexes Synthesis : The synthesis and characterization of cobalt complexes with 3- and 6-methylpicolinic acid highlight the role of these compounds in forming coordination complexes with metals. Such studies are fundamental for the development of novel materials with specific magnetic, catalytic, or optical properties (Kukovec et al., 2009).
Rhodium and Copper Complexes : The structural diversity and supramolecular interaction studies of rhodium and copper complexes with 6-methylpicolinic acid contribute to the understanding of their potential applications in catalysis, drug design, and the development of functional materials (García et al., 2016).
Biomedical Research Applications
Interaction with Bioligands : Research on the interactions between VO(IV)-picolinic acid or VO(IV)-6-methylpicolinic acid and small blood serum bioligands offers insights into the role of these compounds in biological systems. Such studies are crucial for understanding the bioavailability and pharmacokinetics of vanadium-based drugs, as well as their potential therapeutic applications (Kiss et al., 2000).
Analytical Chemistry Applications : The study on proton affinitive derivatization for the determination of testosterone and dihydrotestosterone in saliva samples demonstrates the application of picolinic acid derivatives in enhancing the sensitivity of analytical methods. This research is valuable for developing more accurate and sensitive techniques for hormone analysis, which is important in clinical diagnostics and biomedical research (Ohno et al., 2018).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and ensuring adequate ventilation .
特性
IUPAC Name |
6-bromo-5-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNTYVZHTYHFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856860 | |
| Record name | 6-Bromo-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methylpicolinic acid | |
CAS RN |
1211516-25-4 | |
| Record name | 6-Bromo-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-5-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

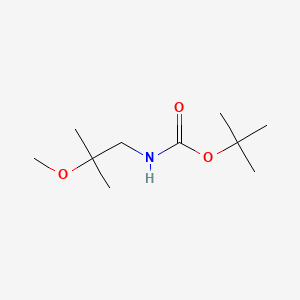
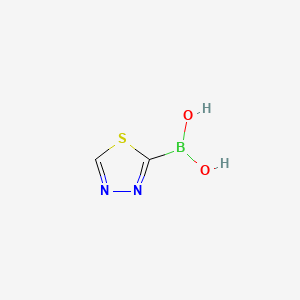
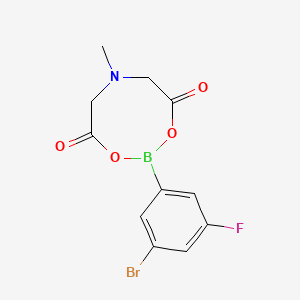
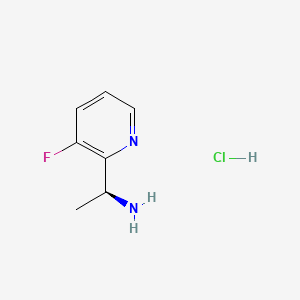
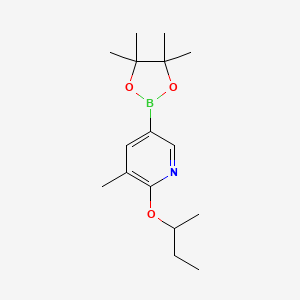

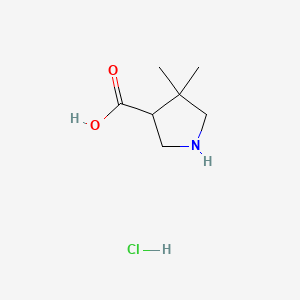
![octahydro-1H-cyclopenta[c]pyridine-3,6-dione](/img/structure/B596379.png)
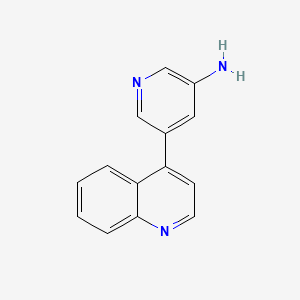
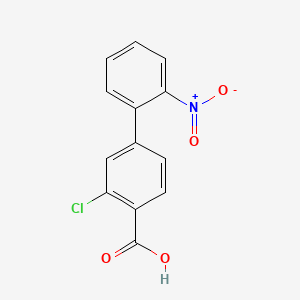
![[4-Tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-nitrophenyl] methyl carbonate](/img/structure/B596385.png)
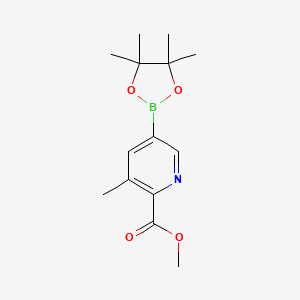
![N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine](/img/structure/B596387.png)
